Magnesium;hydroxide

Description

Significance of Magnesium Hydroxide (B78521) in Contemporary Chemical Research

Magnesium hydroxide, with the chemical formula Mg(OH)₂, is an inorganic compound that is garnering significant attention in contemporary chemical research due to its versatile properties and wide-ranging applications, particularly in the fields of advanced materials and environmental science. ijche.iracs.org Naturally occurring as the mineral brucite, this white, odorless solid has low solubility in water and a hexagonal crystal structure. unacademy.comvedantu.com Its appeal in modern research stems from its environmentally friendly nature, non-toxic characteristics, and cost-effectiveness. researchgate.net

In the realm of advanced materials, magnesium hydroxide is extensively utilized as a halogen-free flame retardant and smoke suppressant. nih.gov Its flame retardant mechanism involves an endothermic decomposition at approximately 330°C, releasing water vapor that cools the material and dilutes flammable gases. meixi-mgo.com This process also forms a layer of magnesium oxide that acts as a barrier, further inhibiting combustion. meixi-mgo.com This high thermal stability makes it a preferred additive in polymers like polypropylene (B1209903) and engineering thermoplastics that are processed at elevated temperatures. bibliotekanauki.pl Research has shown that incorporating magnesium hydroxide, especially at the nanoscale, can significantly enhance the flame retardancy and mechanical properties of polymer composites. bibliotekanauki.plrsc.org

From an environmental science perspective, magnesium hydroxide is recognized for its crucial role in pollution control and remediation. researchgate.netcredenceresearch.com It serves as an effective neutralizing agent for acidic wastewater and flue gases, offering a safer alternative to conventional chemicals like caustic soda and lime. magnesiumking.comacs.org Its application in wastewater treatment extends to the removal of heavy metals, where it reacts with metal ions to form insoluble precipitates that can be easily separated. magnesiumking.com Furthermore, studies have explored its use in remediating contaminated soils and eutrophic waters, highlighting its ability to adsorb pollutants and supply essential nutrients. cabidigitallibrary.orgnih.gov The growing emphasis on sustainable and green technologies has propelled the investigation of magnesium hydroxide as a key material in developing solutions for environmental challenges. credenceresearch.comfutaitalc.com

Scope of Academic Inquiry into Magnesium Hydroxide Functionalities

The academic inquiry into magnesium hydroxide's functionalities is broad and multifaceted, with significant research efforts dedicated to optimizing its performance in various applications. A primary focus of this research is the synthesis and modification of magnesium hydroxide particles to control their size, morphology, and surface properties. rsc.orgresearchgate.net Techniques such as hydrothermal/solvothermal treatments, microwave-assisted synthesis, and precipitation are being explored to produce nanostructured magnesium hydroxide with enhanced properties. rsc.org For instance, research has demonstrated that nanostructured magnesium hydroxide exhibits a larger specific surface area and more active reaction sites, leading to improved performance in both flame retardant composites and environmental remediation. researchgate.netrsc.org

In environmental applications, academic research is focused on expanding the use of magnesium hydroxide for the treatment of a wider range of pollutants. researchgate.net This includes investigating its effectiveness in removing emerging contaminants from water and its potential for carbon dioxide sequestration. mdpi.comacs.org The synthesis of novel magnesium-based compounds, such as magnesium hydroxide and hydrogen peroxide complexes, is being explored for the remediation of eutrophic waters by simultaneously releasing oxygen and removing excess nutrients. nih.gov Additionally, life cycle assessments are being conducted to evaluate the environmental impact of different production methods for magnesium hydroxide, aiming to develop more sustainable synthesis routes. researchgate.net The overarching goal of this academic inquiry is to harness the full potential of magnesium hydroxide as a versatile and environmentally benign material for advanced technological applications.

Interactive Data Tables

Table 1: Physical and Chemical Properties of Magnesium Hydroxide

| Property | Value | Reference |

| Chemical Formula | Mg(OH)₂ | unacademy.com |

| Molar Mass | 58.3197 g/mol | unacademy.comvedantu.com |

| Appearance | White crystalline solid/powder | unacademy.comvedantu.com |

| Crystal Structure | Hexagonal | unacademy.comvedantu.com |

| Density | 2.344 g/cm³ | vedantu.comamericanelements.com |

| Melting Point | 350 °C (decomposes) | vedantu.comamericanelements.com |

| Solubility in Water | Very low (0.0009 g/100 mL at 18°C) | vedantu.comnih.gov |

| pH (in suspension) | Approximately 10 | geeksforgeeks.org |

Table 2: Applications of Magnesium Hydroxide in Advanced Materials and Environmental Science

| Application Area | Specific Use | Mechanism/Function | Key Research Findings | Reference |

| Advanced Materials | Flame Retardant in Polymers (e.g., Polypropylene, Polyethylene) | Endothermic decomposition releases water, cooling the material and diluting flammable gases. Forms a protective char layer. | Higher thermal stability than Alumina (B75360) Trihydrate (ATH). Nanoparticles improve dispersion and mechanical properties. | meixi-mgo.com |

| Filler and Reinforcing Agent | Increases rigidity, dimensional stability, and chemical resistance of composites. | Improves toughness and strength of polymer composites. | meixi-mgo.combibliotekanauki.pl | |

| Smoke Suppressant | Reduces the generation of smoke and toxic gases during combustion. | Effective in halogen-containing composite materials. | meixi-mgo.comfutaitalc.com | |

| Environmental Science | Wastewater Treatment (Acid Neutralization) | Alkaline properties raise the pH of acidic industrial effluents. | Produces less sludge compared to traditional agents like lime. | ijche.irmagnesiumking.com |

| Wastewater Treatment (Heavy Metal Removal) | Reacts with heavy metal ions to form insoluble precipitates. | Efficiently removes toxic metals like lead, mercury, and cadmium. | magnesiumking.com | |

| Flue Gas Desulfurization | Neutralizes acidic gases such as sulfur dioxide. | An environmentally friendly alternative to caustic soda. | credenceresearch.commagnesiumking.com | |

| Soil Remediation | Adsorbs heavy metals like cadmium, reducing their uptake by plants. | Nanometer magnesium hydroxide shows higher efficiency in reducing soil cadmium content. | cabidigitallibrary.org | |

| Water Eutrophication Remediation | Can be part of oxygen-releasing compounds to remove excess nutrients like phosphate (B84403). | Novel magnesium-based compounds can release oxygen and remove nutrients simultaneously. | nih.gov | |

| CO₂ Sequestration | Binds with CO₂ to form stable carbonate minerals. | Extracted Mg(OH)₂ with high surface area shows promise for gas-solid carbonation. | acs.org |

Properties

Molecular Formula |

HMgO+ |

|---|---|

Molecular Weight |

41.313 g/mol |

IUPAC Name |

magnesium;hydroxide |

InChI |

InChI=1S/Mg.H2O/h;1H2/q+2;/p-1 |

InChI Key |

SIERWFVYDSKSDJ-UHFFFAOYSA-M |

Canonical SMILES |

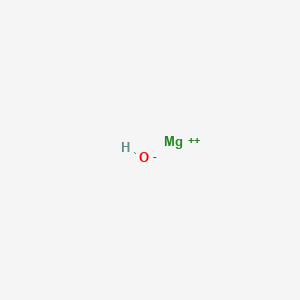

[OH-].[Mg+2] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Magnesium Hydroxide

Precipitation Techniques

Precipitation from an aqueous solution is a common and cost-effective method for synthesizing magnesium hydroxide (B78521). researchgate.net This typically involves reacting a magnesium salt with an alkaline solution. hep.com.cn However, controlling the particle characteristics requires careful manipulation of reaction conditions.

Controlled Precipitation for Morphology and Size Regulation

The morphology and size of magnesium hydroxide particles synthesized via precipitation are highly dependent on several operational parameters. capes.gov.br Factors such as the concentration of reactants, reaction temperature, pH, and aging time significantly influence the final product. researchgate.net For instance, employing a controlled double-jet precipitation technique, where reactants are added simultaneously to a reactor, allows for better control over supersaturation levels, which in turn influences nucleation and crystal growth. uliege.be

Research has shown that higher pH values during precipitation tend to result in smaller crystal sizes. rsc.org Conversely, increasing the reaction temperature can lead to the formation of larger crystals. rsc.org The use of additives and modifiers, such as surfactants, can also direct the morphology of the nanoparticles. For example, the presence of polyethylene (B3416737) glycol (PEG) can lead to the formation of needle-like or plate-like structures depending on the temperature. journalssystem.com The choice of the precipitating agent is also critical; for example, using sodium hydroxide can result in globular particles, while ammonium (B1175870) hydroxide may produce platelet-shaped crystals. acs.org

Table 1: Influence of Precipitation Parameters on Mg(OH)₂ Morphology

| Parameter | Variation | Resulting Morphology |

|---|---|---|

| Precipitating Agent | Sodium Hydroxide | Globular Aggregates |

| Ammonium Hydroxide | Platelet-Shaped | |

| Temperature | Increased | Larger Crystals |

| pH | Increased | Smaller Crystals |

| Additive | Polyethylene Glycol (PEG) | Needles or Plates |

Influence of Precursor Selection on Product Characteristics

The choice of the magnesium salt precursor significantly impacts the characteristics of the synthesized magnesium hydroxide. Commonly used precursors include magnesium chloride (MgCl₂), magnesium nitrate (B79036) (Mg(NO₃)₂), and magnesium sulfate (B86663) (MgSO₄). journalssystem.comresearchgate.net Each precursor, due to the different anions present, can affect the nucleation and growth kinetics, leading to variations in particle size, morphology, and purity of the final product.

For example, studies have shown that the presence of sulfate ions can increase the supersaturation level, leading to rapid nucleation and the formation of agglomerated particles. uliege.be In contrast, using magnesium chloride in a double-feed semi-batch reactor with sodium hydroxide has been shown to produce well-defined hexagonal platelets. acs.org The selection of the precursor is a key parameter that researchers can manipulate to achieve desired material properties. rsc.org

Table 2: Effect of Magnesium Precursor on Mg(OH)₂ Properties

| Precursor Salt | Precipitating Agent | Resulting Characteristics |

|---|---|---|

| Magnesium Chloride (MgCl₂) | Sodium Hydroxide (NaOH) | Well-defined hexagonal platelets acs.org |

| Magnesium Sulfate (MgSO₄) | Sodium Hydroxide (NaOH) | Porous sheets of small particles rsc.org |

| Magnesium Nitrate (Mg(NO₃)₂) | Sodium Hydroxide (NaOH) | Fiber-like nanoparticles rsc.org |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials with high purity and controlled morphology. rsc.orgrsc.org These methods involve chemical reactions in a closed system (an autoclave) at elevated temperatures and pressures, using water (hydrothermal) or an organic solvent (solvothermal). mdpi.com

Mechanism of Crystal Growth under Hydrothermal Conditions

Under hydrothermal conditions, the crystal growth of magnesium hydroxide is believed to occur through a dissolution-precipitation mechanism. rsc.org Initially, a precursor, such as magnesium oxide (MgO), dissolves in the solvent to form magnesium and hydroxide ions. mdpi.com As the concentration of these ions exceeds the solubility limit, nucleation of Mg(OH)₂ crystals occurs. The subsequent growth of these crystals is influenced by the reaction environment. researchgate.net

The process starts with the formation of primary nanoparticles, which can then aggregate to form larger structures. rsc.org The kinetics of dissolution and recrystallization play a crucial role in determining the final particle size and distribution. mdpi.comnih.gov For instance, a longer reaction time can lead to the dissolution of smaller particles and the growth of larger ones, resulting in a more uniform particle size distribution. mdpi.com The growth process is also influenced by the formation of intermediate species like [MgOH]⁺. rsc.org

Parameters Influencing Nanostructure and Morphology

A variety of nanostructures, including rods, tubes, needles, and platelets, can be synthesized by carefully controlling the parameters of the hydrothermal or solvothermal process. acs.org Key parameters include the choice of precursor, solvent, temperature, reaction time, and the use of surfactants or templates. rsc.orgrsc.org

For example, using magnesium metal as a precursor in the presence of ethylenediamine (B42938) (en) as a templating agent in a solvothermal process can lead to the formation of nanorods. rsc.org The ethylenediamine molecules are thought to act as bidentate ligands, complexing with Mg²⁺ ions and directing the crystal growth. rsc.org Similarly, the use of polymeric templating agents like PEG 20000 in a hydrothermal synthesis with magnesium nitrate hexahydrate can produce well-dispersed hexagonal nanoflakes. rsc.org The concentration of the precursor also has a significant effect; increasing the concentration of MgO in a hydrothermal process can promote the growth of Mg(OH)₂ particles and influence the dominant crystal growth plane. mdpi.com

Table 3: Influence of Hydrothermal/Solvothermal Parameters on Mg(OH)₂ Nanostructure

| Precursor | Solvent/Template | Temperature | Time | Resulting Nanostructure |

|---|---|---|---|---|

| Magnesium Metal | Ethylenediamine | - | - | Nanorods rsc.org |

| Magnesium Nitrate Hexahydrate | PEG 20000 | - | - | Hexagonal Nanoflakes rsc.org |

| Magnesium Oxide (MgO) | Water | 160°C | 2 h | Highly dispersed, uniform particles mdpi.comnih.gov |

| 5Mg(OH)₂·MgSO₄·3H₂O | Ethanolic NaOH solution | 150°C | - | One-dimensional nanostructures rsc.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis is a relatively modern and efficient method for producing magnesium hydroxide nanoparticles. rsc.org This technique utilizes microwave radiation to rapidly and uniformly heat the reaction mixture, which can significantly accelerate reaction rates and lead to the formation of unique nanostructures. rsc.org

Research has demonstrated the successful synthesis of various Mg(OH)₂ morphologies using this method. For instance, fiber-like nanoparticles have been produced by reacting magnesium nitrate and sodium hydroxide under low-power microwave irradiation. rsc.org In another study, magnesium sulfate was used as a precursor with cetyltrimethylammonium bromide (CTAB) as a dispersant in a microwave reactor to synthesize porous nanosheets with a high surface area. rsc.orgsciepub.com The rapid heating and cooling cycles characteristic of microwave-assisted synthesis are believed to influence the dissolution and precipitation kinetics, contributing to the formation of distinct nanostructures. rsc.org The use of microwave-assisted hydrothermal methods has also been shown to be superior to conventional hydrothermal techniques for preparing certain nanoparticles. researchgate.net

Synthesis from Mineral Resources and Industrial Byproducts

The sustainable production of magnesium hydroxide increasingly relies on utilizing abundant natural minerals and valorizing industrial waste streams. These approaches not only provide alternative sources of magnesium but also contribute to a circular economy by reducing waste.

Serpentine and olivine (B12688019) are magnesium silicate (B1173343) minerals that represent vast and underutilized sources of magnesium. slideshare.netliu.se Various processes have been developed to extract magnesium and convert it into magnesium hydroxide. One prominent method involves an alkaline digestion process where the mineral is treated with a sodium hydroxide solution. slideshare.netgoogle.com This process selectively dissolves the silicon content, precipitating it as anhydrous sodium metasilicate, while the magnesium is converted into magnesium hydroxide. google.com

Another approach, known as the "Åbo Akademi route," utilizes ammonium sulfate as a fluxing agent to extract magnesium from serpentinite rock. liu.seresearchgate.net The process involves thermally treating the serpentinite with ammonium sulfate at temperatures between 400 and 500 °C. liu.se This converts the magnesium in the rock to water-soluble magnesium sulfate, which can then be precipitated as magnesium hydroxide. liu.se Research has shown that reaction parameters such as the mass ratio of the mineral to the ammonium sulfate salt, reaction temperature, and time significantly influence the magnesium extraction efficiency and the mass of the resulting magnesium hydroxide product. researchgate.net

Acid digestion is another viable method for extracting magnesium from olivine. canterbury.ac.nz This process uses an acid solution to dissolve the olivine, making the magnesium available for subsequent precipitation as magnesium hydroxide. canterbury.ac.nz

| Method | Mineral Source | Reagents | Key Process | Reference(s) |

| Alkaline Digestion | Serpentine, Olivine | Sodium Hydroxide | Selective dissolution of silicon and precipitation of Mg(OH)₂. | slideshare.netgoogle.com |

| Åbo Akademi Route | Serpentinite | Ammonium Sulfate | Thermal treatment to form soluble MgSO₄, followed by precipitation. | liu.seresearchgate.net |

| Acid Digestion | Olivine | Acid Solution | Dissolution of mineral to release magnesium for precipitation. | canterbury.ac.nz |

| --- | --- | --- | --- | --- |

Industrial brines and wastewater are significant secondary sources for magnesium recovery, offering an alternative to conventional mining. cetjournal.itd-nb.info The primary method for recovering magnesium from these aqueous sources is through precipitation by adding an alkaline reagent to increase the pH. mdpi.com

Commonly used precipitating agents include sodium hydroxide (NaOH), calcium hydroxide (Ca(OH)₂), and ammonium hydroxide (NH₄OH). cetjournal.it The choice of precipitant can affect the purity and reaction kinetics. For instance, NaOH is often favored for treating seawater brine due to its faster reaction time and crystal growth. cetjournal.it However, the presence of other ions, such as calcium and bicarbonate, can lead to the co-precipitation of impurities like calcium carbonate and calcium sulfate, thereby reducing the purity of the magnesium hydroxide. mdpi.com

To address this, selective precipitation techniques are employed. By carefully controlling the pH, it is possible to precipitate magnesium hydroxide while leaving other ions in the solution. For example, maintaining a pH between 9 and 9.5 can minimize the precipitation of calcium hydroxide. mdpi.com Pre-treatment steps, such as acidification to remove alkalinity, can significantly enhance the purity of the recovered magnesium hydroxide to values between 98% and 100%. aidic.it

Advanced separation technologies are also being integrated into recovery processes. Nanofiltration can be used to concentrate bivalent ions like magnesium and calcium from spent brines before precipitation. aidic.itunipa.it Furthermore, innovative crystallizer designs, such as those incorporating ionic exchange membranes, allow for a more controlled recovery of magnesium hydroxide by selectively allowing the passage of hydroxyl ions. mdpi.com

| Treatment Method | Precipitating Agent | Key Feature | Resulting Purity | Reference(s) |

| Selective Precipitation | Not Specified | pH control between 9 and 9.5. | ~86% | mdpi.com |

| Selective Precipitation | Not Specified | Alkalinity removal via acidification. | 98% - 100% | aidic.it |

| Two-Step Precipitation | Alkaline Solution | Pilot plant with controlled pH. | >90% | unipa.it |

| --- | --- | --- | --- | --- |

Extraction from Magnesium-Bearing Minerals (e.g., Serpentine, Olivine)

Morphological Control in Magnesium Hydroxide Nanostructures

The morphology of magnesium hydroxide at the nanoscale is a critical determinant of its properties and applications. Researchers have developed various synthetic strategies to produce a range of nanostructures, from plates and sheets to rods and tubes. rsc.org

The inherent crystal structure of magnesium hydroxide favors a hexagonal platelet morphology. rsc.orgmdpi.com Various methods have been refined to synthesize these structures with controlled dimensions. A direct, dissolution-free route can produce hexagonal nanoplates from natural brucite (a mineral form of magnesium hydroxide) using p-toluene sulfonate as an additive under hydrothermal conditions. rsc.orgrsc.org This process involves the disaggregation of bulk brucite into thin nanosheets followed by a solid-solid transformation. rsc.orgrsc.org

Hydrothermal synthesis using magnesium sources like magnesium chloride in the presence of surfactants such as polyethylene glycol (PEG) can also yield hexagonal nanoflakes. capes.gov.br The surfactant plays a crucial role in directing the growth of the nanostructure. capes.gov.br Similarly, sol-gel methods have been used to prepare magnesium hydroxide nanoparticles that exhibit a hexagonal structure. um.edu.my The synthesis of porous nanoplates has also been achieved, which can be a precursor for porous magnesium oxide. dntb.gov.ua

Creating one-dimensional (1D) anisotropic nanostructures like nanorods and nanotubes requires breaking the intrinsic layered growth habit of magnesium hydroxide. Solvothermal treatment is a key technique for achieving this. The first reported synthesis of magnesium hydroxide nanorods involved the solvothermal treatment of magnesium metal with ethylenediamine acting as a soft templating agent. rsc.org

By systematically varying the solvent, temperature, and magnesium source, different 1D morphologies can be obtained. rsc.orgresearchgate.net For instance, using bidentate ligand solvents like ethylenediamine and 1,6-diaminohexane in a solvothermal process with Mg₁₀(OH)₁₈Cl₂·5H₂O nanowires as the source material can produce nanotubes with outer diameters of 80–300 nm. researchgate.net

The presence of certain additives can also induce the formation of 1D nanostructures. For example, reacting magnesium foil with water in the presence of sodium chloride can produce nanorods at low NaCl concentrations and nanowires at higher concentrations. theiet.org Reverse precipitation in the presence of polyethylene glycol (PEG-1000) has been shown to produce nanoneedles and short nanorods. cambridge.org

Synthesis of Hexagonal Nanoplates and Nanosheets

Role of Additives and Templating Agents in Morphology Control

Additives and templating agents are central to directing the morphology of magnesium hydroxide nanocrystals. rsc.orgresearchgate.net These substances can influence the final shape by selectively adsorbing onto specific crystal faces, thereby altering their relative growth rates, or by acting as a template around which the material grows.

Surfactants like cetyltrimethylammonium bromide (CTAB), polyethylene glycol (PEG), and polyvinylpyrrolidone (B124986) (PVP) are commonly used. rsc.orgmdpi.commdpi.com For example, the hydrothermal synthesis of magnesium hydroxide from magnesium oxide in the absence of CTAB results in hexagonal nanoplates, whereas the addition of CTAB leads to the formation of nanorods. rsc.org PEG has been shown to be effective in producing nanoneedles, nanorods, and hexagonal sheets, with its role attributed to selective crystal face adsorption and steric template-guided growth. cambridge.orgmdpi.com

Organic molecules can also act as directing agents. P-toluene sulfonate, for instance, functions as both a mineral disaggregation agent and a morphology-directing agent in the synthesis of hexagonal nanoplates from brucite. rsc.org Ethylenediamine has been effectively used as a templating agent in the synthesis of nanorods. rsc.orgunisalento.it The choice and concentration of the additive are critical parameters that allow for the fine-tuning of the final nanostructure.

| Additive/Template | Synthetic Method | Resulting Morphology | Reference(s) |

| p-Toluene Sulfonate | Hydrothermal | Hexagonal Nanoplates | rsc.orgrsc.org |

| Ethylenediamine | Solvothermal | Nanorods | rsc.org |

| Sodium Chloride | Reaction with Mg foil and water | Nanorods/Nanowires | theiet.org |

| Polyethylene Glycol (PEG) | Reverse Precipitation / Hydrothermal / Electrochemical | Nanoneedles, Nanorods, Hexagonal Sheets | capes.gov.brcambridge.orgmdpi.com |

| Cetyltrimethylammonium Bromide (CTAB) | Hydrothermal | Nanorods | rsc.org |

| Polyvinylpyrrolidone (PVP) | Electrochemical | Hexagonal Sheets, Nanotubes | mdpi.com |

| Gelatin, Oleic Acid | Hydrothermal | Flakes, Spherical, Disc morphologies | mdpi.com |

| --- | --- | --- | --- |

Crystallographic and Morphological Characterization of Magnesium Hydroxide

Crystal Structure Analysis and Polymorphism

Magnesium hydroxide (B78521) crystallizes in a layered, CdI₂-type structure. uliege.bewikipedia.org The crystal system is trigonal, belonging to the space group P-3m1. wikipedia.orgresearchgate.netmineralscloud.com This structure consists of hexagonal layers of Mg²⁺ ions stacked between layers of OH⁻ ions. uliege.be Each magnesium ion is octahedrally coordinated to six hydroxide ions. uliege.beunisalento.it These Mg(OH)₆ octahedra share edges to form two-dimensional sheets that are held together by hydrogen bonds. wikipedia.orgtubitak.gov.tr

While brucite is the common and stable crystalline form of magnesium hydroxide, the existence of other polymorphs has been suggested. Research has pointed to the possibility of an unstable, amorphous form with higher solubility that subsequently recrystallizes into the more stable brucite structure. acs.org However, this phenomenon is not extensively documented in later literature.

The crystallographic parameters of brucite are well-established.

Table 1: Crystallographic Data for Brucite (Magnesium Hydroxide)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Trigonal | wikipedia.org |

| Space Group | P-3m1 | researchgate.netmineralscloud.com |

| Unit Cell Parameters | a = 3.142(1) Å, c = 4.766(2) Å | wikipedia.org |

| a = 3.14979 Å, c = 4.7702 Å | mineralscloud.com | |

| a = 3.073 Å, c = 4.496 Å | wisc.edu | |

| Formula Units (Z) | 1 | wikipedia.org |

| Structure Type | CdI₂-like | wikipedia.org |

Microscopic and Nanoscopic Morphological Investigations

The morphology of magnesium hydroxide particles can be controlled through various synthesis methods, including precipitation, hydrothermal/solvothermal techniques, and microwave-assisted routes. rsc.orgresearchgate.net These methods allow for the production of diverse morphologies such as hexagonal nanoplates, rods, needles, and hollow tubes. rsc.orgrsc.org

Particle Size Distribution Analysis

The particle size distribution of magnesium hydroxide is a critical factor influencing its properties and applications. uliege.be Synthesis conditions significantly impact the resulting particle size. For instance, hydrothermal synthesis using magnesium oxide as a precursor allows for the control of particle size by adjusting parameters like temperature and reaction time. researchgate.net Studies have shown that increasing the hydrothermal temperature can lead to an increase in the average particle size. mdpi.com Similarly, the initial concentration of reactants plays a crucial role; higher supersaturation levels during precipitation tend to favor nucleation over crystal growth, resulting in smaller particles. taylorandfrancis.com

Laser diffraction and dynamic light scattering (DLS) are common techniques used to analyze particle size distribution. nih.govsrce.hrmalvernpanalytical.com For example, DLS analysis of hydrothermally synthesized nano-Mg(OH)₂ has revealed the presence of both very fine nanoparticles (10–30 nm) and medium-sized particles (40–100 nm). unisalento.it The application of ultrasound has also been shown to be effective in reducing the mean particle size of magnesium hydroxide by breaking up agglomerates. srce.hr

Table 2: Examples of Particle Size in Synthesized Magnesium Hydroxide

| Synthesis Method | Conditions | Mean Particle Size | Reference |

|---|---|---|---|

| Ultrasound-assisted precipitation | 100 s ultrasound application | 5.75 µm | srce.hr |

| Ultrasound-assisted precipitation (dried powder) | 20 s ultrasound application | 7.58 µm | srce.hr |

| Hydrothermal | 160 °C, 2 h, 6% MgO concentration | Highly dispersed, uniform size | mdpi.com |

Agglomeration and Dispersion Phenomena

Magnesium hydroxide particles, particularly at the nanoscale, have a strong tendency to agglomerate due to high surface energy. icj-e.org This agglomeration can hinder their effective application. icj-e.org The dispersion of these particles is therefore a significant area of research.

Several factors influence agglomeration. For instance, using magnesium sulfate (B86663) as a precursor can lead to agglomerated and intergrown particles. uliege.be Temperature also plays a key role; at higher temperatures (e.g., 60°C and above), particles tend to intergrow and agglomerate, whereas lower temperatures can yield single, pseudo-circular platelets. rsc.orguliege.be

To mitigate agglomeration, various strategies are employed. The use of surfactants, such as cetyltrimethylammonium bromide (CTAB) and polyethylene (B3416737) glycol (PEG), can inhibit the intergrowth of particles during synthesis, leading to better dispersion. rsc.orgnih.gov For example, CTAB has been shown to inhibit intergrowth during hydrothermal treatment, resulting in a higher dispersion of primary nanoplates. rsc.org Similarly, treating agglomerated Mg(OH)₂ in a sodium hydroxide solution can promote the dispersion of agglomerates through a dissolution-recrystallization process. icj-e.org The effectiveness of dispersion can be enhanced by increasing the reaction time and the concentration of the NaOH solution. icj-e.org

Crystallographic Orientation and Exposed Facets

The properties of magnesium hydroxide are also influenced by its crystallographic orientation and the nature of its exposed crystal facets. meixi-mgo.com

Preferred Growth Planes and Anisotropic Development

Magnesium hydroxide exhibits anisotropic growth, meaning its growth rate varies along different crystallographic directions. meixi-mgo.com The layered crystal structure naturally favors platelet-shaped crystallization. uliege.be The (001) plane of the hexagonal crystal system has the lowest surface energy, leading to slower growth on this plane and faster growth in the mdpi.com and journalssystem.com directions. meixi-mgo.com This anisotropic growth ultimately results in a hexagonal sheet morphology. meixi-mgo.com

The preferential growth on certain crystal planes can be influenced by synthesis conditions and additives. For example, in the presence of polyethylene glycol (PEG), preferential adsorption of the surfactant can inhibit the growth of the (001) basal plane, leading to anisotropic growth along the mdpi.com and wisc.edu directions. chemicalpapers.com Conversely, the addition of polyvinylpyrrolidone (B124986) (PVP) can facilitate the growth of the (001) nonpolar surface. chemicalpapers.com The ratio of the intensities of the (001) and (101) diffraction peaks in an XRD pattern can be used to characterize the surface polarity and preferred orientation. An increase in the I(001)/I(101) ratio indicates increased exposure of the (001) crystallographic plane. mdpi.com

Impact of Surface Energy on Crystal Habit

The crystal habit, or the characteristic external shape of a crystal, is governed by the relative surface energies of its different crystallographic facets. taylorandfrancis.com Crystal faces with lower surface energy are more stable and tend to have slower growth rates, thus becoming the dominant exposed surfaces. meixi-mgo.com

For magnesium hydroxide, the (001) and (101) crystal surfaces have relatively low surface energies. The (001) crystal surface is a non-polar plane, while the (101) surface is polar. Reducing the surface polarity and surface energy, often by increasing the exposure of the (001) plane, can help to alleviate particle agglomeration. mdpi.com The large difference in surface energy between individual crystal planes can also lead to oriented agglomeration, where primary crystals align in a specific crystallographic direction. Synthesis parameters that affect supersaturation levels can influence the crystal habit; low supersaturation favors crystal growth over nucleation, leading to larger particles. taylorandfrancis.com

Defect Chemistry and Lattice Imperfections

The study of defect chemistry in magnesium hydroxide, Mg(OH)₂, is crucial for understanding its properties and potential applications. Point defects, which are imperfections at a single atomic site, can significantly influence the material's mechanical and electronic behavior. x-mol.com

Molecular dynamics and first-principles calculations have been employed to investigate the energetics of various point defects in Mg(OH)₂. x-mol.com These simulations indicate that Mg(OH)₂ can be readily modified by other cations due to favorable interstitial and substitution defects. x-mol.com The formation energy of defects varies, with Frenkel defects generally being more easily formed than Schottky defects.

Types of point defects studied in magnesium hydroxide include:

Schottky Defects: These involve vacancies of both cations and anions. In Mg(OH)₂, an OH Schottky defect refers to a vacancy of a hydroxyl ion. x-mol.com

Frenkel Defects: These occur when an ion is displaced from its normal lattice position to an interstitial site. An H Frenkel defect in Mg(OH)₂ involves the displacement of a hydrogen atom. x-mol.com

The presence of these defects can create localized energy states within the band gap of the material, which can be crucial for applications such as flame retardancy. x-mol.com For instance, the presence of strong OH bonds, as in the case of an OH Schottky defect, or H bonds from H Frenkel and Schottky defects, is believed to contribute to the high-efficiency flame retardancy of magnesium hydroxide. x-mol.com

Furthermore, the introduction of dopant elements can create specific surface and bulk defects. For example, doping Mg(OH)₂ with elements like iron (Fe), calcium (Ca), aluminum (Al), or zinc (Zn) by replacing magnesium atoms creates substitutional defects that alter the electronic structure. The study of these doped systems provides theoretical guidance for selecting appropriate modifying ions to tailor the material's properties.

Lattice imperfections are not limited to point defects. The layered crystal structure of magnesium hydroxide, similar to that of cadmium iodide (CdI₂), makes it prone to sliding along its faces. tubitak.gov.tr This layered nature, with alternating metal and hydroxyl layers, also allows for the insertion of other anions between the hydroxyl layers, forming new functional materials and intercalated compounds. tubitak.gov.tr This indicates that the hydroxyl layers are held together by relatively weak hydrogen bonds. tubitak.gov.tr The dehydration of Mg(OH)₂ to magnesium oxide (MgO) involves the formation of paired H and OH vacancy defects on the surface, followed by the migration of these defects from the bulk. acs.org

Specific Surface Area and Porosity Characterization

The specific surface area and porosity of magnesium hydroxide are critical parameters that significantly influence its performance in various applications. These properties are typically characterized using techniques like nitrogen sorption analysis, with the specific surface area calculated by the Brunauer-Emmett-Teller (BET) method and porosity determined by methods such as the Barrett-Joyner-Halenda (BJH) approach. acs.orgnih.govmdpi.com

The synthesis method plays a paramount role in determining the final specific surface area and porosity of magnesium hydroxide. mdpi.com For instance, porous magnesium hydroxide nanoplates can be synthesized via a simple hydrothermal treatment of commercial bulk magnesium oxide crystals. acs.orgresearchgate.net These nanoplates can exhibit high specific surface areas and a bimodal pore size distribution in the mesoporous range. acs.orgresearchgate.net One study reported the formation of wormhole-like mesopores with a size of about 3.7 nm within the nanoplates, and larger mesopores of about 36 nm arising from the aggregation of these plates. acs.orgresearchgate.net

The specific surface area of magnesium hydroxide can vary widely depending on the preparation conditions. Commercial magnesium hydroxide powders can have BET surface areas ranging from less than 10 m²/g to over 35 m²/g. wipo.intrsc.org Through specific synthesis routes, it is possible to obtain magnesium hydroxide with significantly higher specific surface areas, with some studies reporting values in the range of 80 to 400 m²/g. epo.orggoogle.com For example, reacting a magnesium salt solution with an alkali in the presence of a carbonate ion has been shown to produce magnesium hydroxide particles with a large BET specific surface area. epo.orggoogle.com

The table below presents a compilation of specific surface area and porosity data for magnesium hydroxide from various research findings.

| Synthesis/Treatment Method | Specific Surface Area (SSA) (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference(s) |

| Hydrothermal treatment of bulk MgO | High | Bimodal mesoporous | ~3.7 and ~36 | acs.orgresearchgate.net |

| Nanopowder | 94.8 | - | - | americanelements.com |

| Submicron particulate composition | > 35 | - | - | wipo.int |

| Reaction in the presence of CO₃ ion | 80 - 400 | - | - | epo.orggoogle.com |

| Precipitation from Mg(NO₃)₂ and NH₃(aq) (unwashed) | 15 | - | - | mdpi.com |

| Massive precipitation at high temperature | 53 | 44% (internal) | 11.7 | researchgate.net |

| Direct precipitation | ≈120 nm particles | - | - | nih.gov |

| Nano-sheets | 80.27 | - | - | researchgate.net |

| Doping with KNO₃ | - | - | - | mdpi.com |

The porosity of magnesium hydroxide can also be tailored. For instance, the inclusion of magnesium hydroxide in polylactic-co-glycolic acid (PLGA) microspheres resulted in greater initial surface porosity with smaller pore sizes compared to microspheres without the antacid. nih.gov Over time, in a degradation study, the pores in the magnesium hydroxide-containing microspheres increased in size, indicating erosion and increased internal porosity. nih.gov

Surface Chemistry and Interfacial Phenomena of Magnesium Hydroxide

Fundamentals of Surface Reactivity and Active Sites

The surface of magnesium hydroxide (B78521) is rich in hydroxyl (-OH) groups, which are the primary active sites governing its reactivity. The arrangement and density of these groups depend on the crystallographic face, with the (101) surface showing a greater effect on interfacial water structure than the (001) surface. meixi-mgo.com These hydroxyl groups impart a polar and hydrophilic character to the pristine Mg(OH)₂ surface. acs.orgnih.gov

The reactivity of Mg(OH)₂ is also defined by its surface charge and basicity. The surface possesses basic sites of varying strengths. google.com This basicity is crucial for its application as a neutralizer of acidic pollutants and as a catalyst or catalyst support. rsc.org The point of zero charge (pzc) and isoelectric point (IEP) are key parameters; for instance, Mg(OH)₂-modified diatomite has been shown to exhibit three isoelectric points around pH 2.0, 8.5, and 11.5. acs.org The surface charge is highly dependent on the pH of the surrounding medium, influencing its interaction with charged molecules. mdpi.comsemanticscholar.org

In aqueous environments, the surface of magnesium oxide (MgO) readily reacts with water to form a layer of magnesium hydroxide, a process that significantly influences its surface properties. scientific.net The dissolution of Mg(OH)₂ releases Mg²⁺ and OH⁻ ions, which can further participate in interfacial reactions, including the precipitation of minerals at the solid-liquid interface. bibliotekanauki.plresearchgate.net The specific surface area and porosity are also critical factors, with higher surface areas providing more active sites for interaction. rsc.orgrsc.org

Strategies for Surface Functionalization and Modification

The inherent hydrophilicity of magnesium hydroxide often leads to poor compatibility and dispersion within hydrophobic polymer matrices. acs.orgnih.gov To overcome this limitation and to tailor its surface properties for specific applications, various surface functionalization and modification strategies have been developed. These strategies aim to alter the surface from hydrophilic to hydrophobic (lipophilic), improve dispersion, and enhance interfacial adhesion with other materials.

Treating the magnesium hydroxide surface with organic acids, particularly fatty acids, is a common method to impart hydrophobicity. The carboxylate groups of the acids react with the surface hydroxyl groups of Mg(OH)₂. Molecular dynamics simulations have investigated the adsorption of fatty acids such as undecylenic acid, lauric acid, oleic acid, and stearic acid on the Mg(OH)₂ surface. meixi-mgo.com This research indicates that chemical reaction is the primary driver of fatty acid adsorption, and the hydrophobicity of the modified surface increases with the length of the fatty acid's carbon chain. meixi-mgo.com

Another study demonstrated that a two-step process involving oleic acid modification followed by polystyrene grafting could produce hydrophobic nanoparticles with improved dispersion in organic phases. nih.gov The oleic acid introduces functional double bonds on the surface, which facilitates subsequent polymer grafting. Other organic modifiers used include octadecyl dihydrogen phosphate (B84403) and hexylphosphoric acid, which also successfully render the surface hydrophobic. scientific.net

Silane (B1218182) coupling agents are widely used to modify the surface of Mg(OH)₂, acting as a bridge between the inorganic filler and an organic polymer matrix. These agents have a general structure (R-Si-X₃), where 'X' is a hydrolyzable group (like ethoxy) that reacts with the surface -OH groups of Mg(OH)₂, and 'R' is an organofunctional group that is compatible with the polymer matrix.

For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) has been used to functionalize Mg(OH)₂ nanoparticles, resulting in improved colloidal stability and dispersibility in physiological media. bibliotekanauki.plnih.gov Another silane, 3-methacryloxypropyltrimethoxysilane (A-174), has been shown to chemically react with the Mg(OH)₂ surface, significantly improving its dispersion and hydrophobicity. researchgate.net Research has identified optimal conditions for this specific modification, as detailed in the table below.

| Parameter | Optimal Value |

|---|---|

| A-174 Dosage | 1.5 wt. % |

| Temperature | 145 °C |

| Time | 10 min |

| Stirring Rate | 3000 rpm |

Grafting polymers onto the surface of magnesium hydroxide is an effective method to ensure compatibility with a polymer matrix and enhance the properties of the resulting composite material. This can be achieved through "grafting to" (attaching pre-synthesized polymer chains to the surface) or "grafting from" (initiating polymerization from the surface) methods.

One approach involves grafting biodegradable oligomers, such as oligo-L-lactide-ε-caprolactone (OLCL) or oligolactide (ODLLA), onto Mg(OH)₂ nanoparticles. rsc.orgbibliotekanauki.plrsc.org This modification is achieved by a reaction between the carboxylate group of the oligomer and the hydroxyl groups on the Mg(OH)₂ surface. bibliotekanauki.pl The resulting particles show improved dispersion in poly(L-lactic acid) (PLLA) matrices and can help neutralize acidic degradation products from the polymer. bibliotekanauki.pl

In-situ polymerization is another powerful technique. Polyamide 6 (PA6)/Mg(OH)₂ composites have been prepared by the in-situ polymerization of ε-caprolactam in the presence of Mg(OH)₂ nanoparticles. Similarly, polystyrene has been grafted onto Mg(OH)₂ surfaces through surface-initiated in-situ polymerization of styrene, leading to greatly improved compatibility with organic phases. nih.gov

| Polymer/Oligomer | Grafting/Polymerization Method | Key Outcome | Reference |

|---|---|---|---|

| Oligo-L-lactide-ε-caprolactone (OLCL) | Grafting to | Improved dispersion in PLLA, pH neutralization | bibliotekanauki.pl |

| Polystyrene (PS) | Grafting to (after Oleic Acid modification) | Enhanced hydrophobicity and compatibility | nih.gov |

| Polyamide 6 (PA6) | In-situ polymerization of ε-caprolactam | Homogeneous dispersion and enhanced mechanical properties | |

| Oligolactide (ODLLA) | Grafting to / Grafting from | Improved mechanical and biological characteristics of PLLA composites | rsc.org |

| Polyethylene (B3416737) Glycol (PEG) | One-step hydrothermal process | Reduced nanoparticle aggregation, improved stability | semanticscholar.org |

Coating magnesium hydroxide with inorganic materials or creating hybrid organic-inorganic layers can introduce new functionalities. For instance, Mg(OH)₂-modified diatomite has been developed as an effective adsorbent for anionic dyes. acs.org The modification resulted in a composite material with a Mg(OH)₂ content of 13.45% and enhanced removal capabilities. acs.org

In another study, a Mg(OH)₂/ZrO₂ composite adsorbent was prepared via co-precipitation, yielding a material with a significantly high surface area of 195 m²/g. mdpi.com Hybrid materials, such as Mg/Al Layered Double Hydroxide (LDH) modified cellulose (B213188) gel, have also been synthesized. semanticscholar.org In this composite, the LDH provides a positively charged surface that is effective for adsorbing anionic pollutants like Cr(VI). semanticscholar.org These inorganic and hybrid coatings can improve thermal stability, alter surface charge, and increase the specific surface area for catalytic or adsorption applications.

Polymer Grafting and Surface Polymerization

Mechanisms of Adsorbate-Surface Interaction

The interaction between the magnesium hydroxide surface and various adsorbates is governed by several mechanisms, which can act individually or in concert. The specific mechanism depends on the nature of the adsorbate and the surface properties of the Mg(OH)₂ (both pristine and modified).

Impact of Surface Modification on Interfacial Compatibility

The inherent surface properties of magnesium hydroxide present a significant challenge for its application as a filler in polymer composites. Magnesium hydroxide possesses a hydrophilic and highly polar surface, which results in poor compatibility and weak interfacial adhesion with non-polar or weakly polar polymer matrices such as polyethylene and polyvinyl chloride. hbjhxclyx.commeixi-mgo.commeixi-mgo.com This incompatibility leads to the agglomeration of magnesium hydroxide particles within the polymer, creating stress concentration points and compromising the mechanical and processing properties of the composite material. hbjhxclyx.commeixi-mgo.com

Surface modification is a critical strategy to overcome these interfacial issues. meixi-mgo.commeixi-mgo.com The primary goal of modification is to alter the surface chemistry of the magnesium hydroxide particles, transforming their "hydrophilic and oleophobic" character to be more compatible with the organic polymer matrix. meixi-mgo.com This is typically achieved by treating the particles with surface modifiers, such as coupling agents or surfactants, which form a molecular film on the particle surface. hbjhxclyx.com

This modification layer acts as a bridge, enhancing the affinity between the inorganic filler and the polymer matrix. hbjhxclyx.com For instance, silane coupling agents are frequently used to improve the interfacial compatibility between magnesium hydroxide and polymers. meixi-mgo.com These agents can create chemical bonds (e.g., Si-O-Mg) with the hydroxyl groups on the magnesium hydroxide surface, while the organic part of the silane molecule interacts with the polymer matrix. researchgate.net This enhanced interfacial bonding force allows for more effective stress transfer from the polymer matrix to the filler particles, akin to the relationship between rebar and concrete, thus improving the mechanical strength of the composite. hbjhxclyx.com

Similarly, surfactants and fatty acids, like stearic acid and sodium stearate (B1226849), are employed to modify the magnesium hydroxide surface. meixi-mgo.commeixi-mgo.com These molecules adsorb onto the particle surface, reducing its polarity and improving its dispersion in organic media. meixi-mgo.comresearchgate.net The improved dispersion prevents agglomeration and ensures a more uniform and stable composite structure. hbjhxclyx.com Other modification approaches include the use of polyperoxides and the grafting of oligomers like oligo-L-lactide-ε-caprolactone (OLCL), which not only improves dispersion but can also introduce additional functionalities. lp.edu.uamdpi.com By enhancing the interfacial compatibility, surface modification allows for higher filler loading without significantly compromising the material's properties, which is crucial for achieving effective flame retardancy. meixi-mgo.com

Wettability and Surface Energy Alteration

The wettability of a solid surface, determined by its chemical composition and microstructure, describes the ability of a liquid to maintain contact with it. mdpi.com Surfaces with a water contact angle below 90° are considered hydrophilic, while those with an angle above 90° are hydrophobic; surfaces with angles exceeding 150° are termed superhydrophobic. mdpi.com Untreated magnesium hydroxide is inherently hydrophilic due to the abundance of polar hydroxyl groups on its surface. meixi-mgo.commeixi-mgo.com Surface modification techniques are employed to transform this hydrophilic surface into a hydrophobic (oleophilic or lipophilic) one, thereby reducing its surface energy and improving its dispersibility in organic polymers. researchgate.nettheiet.org

A variety of modifiers have been studied for their effectiveness in altering the wettability of magnesium hydroxide. The treatment can be evaluated quantitatively by measuring the water contact angle and calculating the surface free energy. For example, modifying magnesium hydroxide with stearic acid can dramatically increase the water contact angle. mdpi.com In one study, a superhydrophobic surface with a water contact angle of 151.5° was achieved by immersing a magnesium hydroxide film in an ethanol (B145695) solution of stearic acid. mdpi.com Another investigation using a composite modifier of sodium stearate and KH560 reported achieving a contact angle of 120.32° and a low surface free energy of 1.34 mN/m. researchgate.net

Silane coupling agents are also highly effective in altering surface properties. Research has shown that treating magnesium hydroxide with vinyltriethoxysilane (B1683064) (VTES) via a wet process successfully transforms the surface from hydrophilic to hydrophobic. This modification resulted in a significant decrease in the interface energy, from 63.35 mJ·m⁻² for the untreated material to 25.13 mJ·m⁻² for the modified version. The chemical reaction between the silane's alkoxy groups and the surface hydroxyl groups of the magnesium hydroxide creates a stable, hydrophobic layer. researchgate.netdow.com This change from hydrophilic to lipophilic character has also been observed with the adsorption of surfactants like cetyltrimethyl ammonium (B1175870) bromide (CTAB) during synthesis in a microemulsion. theiet.org

The following tables summarize research findings on the alteration of wettability and surface energy of magnesium hydroxide through various surface modification treatments.

Table 1: Effect of Surface Modifiers on the Water Contact Angle of Magnesium Hydroxide

| Modifier | Treatment Method | Resulting Water Contact Angle (°) | Surface Character | Source |

| Stearic Acid | Immersion in ethanol solution | 151.5 | Superhydrophobic | mdpi.com |

| Sodium Stearate / KH560 | Modifier-directed hydration | 120.32 | Hydrophobic | researchgate.net |

| Vinyltriethoxysilane (VTES) | Wet process | Not specified, but transformed from hydrophilic to hydrophobic | Hydrophobic | |

| Cetyltrimethyl ammonium bromide (CTAB) | Adsorption during synthesis | Not specified, but transformed from hydrophilic to lipophilic | Lipophilic | theiet.org |

Table 2: Effect of Surface Modification on the Interfacial/Surface Energy of Magnesium Hydroxide

| Modifier | Initial Surface/Interface Energy (mJ·m⁻²) | Final Surface/Interface Energy (mJ·m⁻²) | Source |

| Vinyltriethoxysilane (VTES) | 63.35 | 25.13 | |

| Sodium Stearate / KH560 | Not specified | 1.34 (as free energy in mN/m) | researchgate.net |

Mechanistic Investigations of Magnesium Hydroxide Applications

Flame Retardancy Mechanisms in Polymer Systems

Magnesium hydroxide (B78521) is an inorganic, halogen-free flame retardant that is utilized to enhance the fire safety of various polymer systems. talc-powder.com Its effectiveness stems from a multi-faceted mechanism that acts in both the gas and condensed phases of a fire. magnesiaspecialties.com

Endothermic Decomposition and Heat Absorption

When exposed to temperatures of approximately 330°C (630°F), magnesium hydroxide undergoes an endothermic decomposition, a chemical reaction that absorbs heat from its surroundings. magnesiaspecialties.comwikipedia.org This process is chemically represented as:

Mg(OH)₂ → MgO + H₂O

This reaction absorbs a significant amount of heat, approximately 1.3 kilojoules per gram (kJ/g), which cools the polymer substrate and slows down the rate of its thermal degradation. kaustik.cnmeixi-mgo.com By absorbing heat, magnesium hydroxide reduces the energy available to fuel the combustion process, thereby delaying the ignition of the material. wikipedia.orgkmtindustrial.com The higher decomposition temperature of magnesium hydroxide compared to other flame retardants like alumina (B75360) trihydrate (ATH) allows for higher processing temperatures during the manufacturing of plastics. magnesiaspecialties.com

Release of Water Vapor: Dilution and Cooling Effects

A primary mechanism of flame retardancy for magnesium hydroxide is the release of water vapor during its thermal decomposition. magnesiumking.comqingdaopengfeng.com This water vapor acts in the gas phase to suppress the fire. The released steam dilutes the concentration of flammable gases and oxygen, which are necessary to sustain combustion. magnesiaspecialties.comkmtindustrial.commeixi-mgo.com This dilution effect hinders the chemical reactions of the fire. mdpi.com Additionally, the water vapor has a cooling effect, absorbing heat and further reducing the temperature of the flame and the polymer surface. magnesiumking.comscispace.com

Formation of Magnesium Oxide Barrier Layer and Charring Promotion

The solid byproduct of the decomposition is magnesium oxide (MgO), a thermally stable, refractory material. talc-powder.commeixi-mgo.commagnesiumking.com This magnesium oxide, along with any carbonized polymer, forms a protective barrier layer, often referred to as char, on the surface of the material. kaustik.cnmagnesiumking.com This layer insulates the underlying polymer from heat and oxygen, preventing the release of flammable volatiles that fuel the fire. mdpi.comacs.org Studies have shown that magnesium hydroxide can be an effective char promoter, particularly in aromatic polyesters, with an optimal effect observed at around 20% by weight. researchgate.net The resulting char layer is often dense and compact, enhancing its protective properties. mdpi.commdpi.com

| Polymer System | Magnesium Hydroxide Loading | Key Findings | Reference |

|---|---|---|---|

| Epoxy Resin (EP) | 5 wt% (modified) | Reduced peak heat release rate (PHRR) by 53% and total smoke production (TSP) by 45%. Promoted the formation of a continuous and dense char layer. | mdpi.com |

| Various Plastics | 40% by weight | Significantly lowered the overall level of smoke produced and delayed the onset of smoke evolution. | magnesiaspecialties.com |

| Paraffin/HDPE | Not specified | Increased char residue from 17.6% to 32.9% and reduced PHRR from 1570.2 kW/m² to 655.9 kW/m². | mdpi.com |

Mitigation of Smoke and Corrosive Gas Evolution

Magnesium hydroxide is recognized for its effectiveness as a smoke suppressant. talc-powder.commagnesiaspecialties.com The release of water vapor during decomposition dilutes the smoke, reducing its density. kaustik.cnmeixi-mgo.com Furthermore, the magnesium oxide formed is alkaline and can neutralize acidic and corrosive gases, such as sulfur dioxide and hydrogen chloride, that are often produced during the combustion of polymers. talc-powder.commagnesiaspecialties.com This neutralization reaction results in the formation of stable salts, which reduces the release of harmful and corrosive gases into the atmosphere. meixi-mgo.com

Environmental Remediation Mechanisms

Magnesium hydroxide is also utilized in environmental applications, primarily for water treatment, due to its chemical properties as a base.

Acid Neutralization and pH Buffering Processes

In wastewater treatment, magnesium hydroxide is employed to neutralize acidic wastewater and adjust pH levels. wwdmag.comnedmag.com As a weak base, it reacts with acids, such as hydrochloric acid, to form magnesium chloride and water, thereby increasing the pH of the water. wikipedia.orgmeixi-mgo.com This neutralization of free carbon dioxide helps to correct acidic and corrosive water conditions. wwdmag.com

One of the key advantages of magnesium hydroxide in this application is its buffering capacity. vtalc.comierwater.com Due to its low solubility in water, it provides a slow and controlled release of hydroxide ions, which helps to maintain a stable pH, typically around 9. geokom.combernerchemicals.fi This prevents the rapid and potentially harmful pH swings that can occur with more soluble alkaline agents like caustic soda. vtalc.com This stable pH environment is crucial for the optimal functioning of microorganisms in biological wastewater treatment processes. wwdmag.comvtalc.com

| Property | Magnesium Hydroxide | Caustic Soda (Sodium Hydroxide) | Lime (Calcium Hydroxide) | Reference |

|---|---|---|---|---|

| pH Adjustment | Gradual, buffering effect | Rapid, risk of over-neutralization | Effective, but can increase hardness | vtalc.com |

| Safety | Less corrosive, safer to handle | Highly corrosive | Caustic | vtalc.com |

| Sludge Production | Denser, lower volume sludge | - | Higher volume sludge | vtalc.combernerchemicals.fi |

Heavy Metal Adsorption, Complexation, and Precipitation

Magnesium hydroxide, Mg(OH)₂, serves as an effective agent for the removal of heavy metals from aqueous solutions through a combination of adsorption, complexation, and precipitation mechanisms. The high specific surface area and surface hydroxyl groups of magnesium hydroxide particles play a crucial role in these processes. hbjhxclyx.com

The primary mechanism for heavy metal removal is precipitation. As magnesium hydroxide dissolves, it gradually releases hydroxide ions (OH⁻), increasing the pH of the water. This controlled increase in pH reduces the solubility of many heavy metal ions, causing them to precipitate out of solution as insoluble metal hydroxides. magnesiumking.combernerchemicals.fi For instance, heavy metals like copper, lead, and cadmium react with the hydroxide ions to form their respective insoluble hydroxide precipitates. magnesiumking.com

Adsorption is another significant mechanism. The surface of magnesium hydroxide particles possesses hydroxyl groups that can bind heavy metal ions. hbjhxclyx.com This can occur through ion exchange, where magnesium ions (Mg²⁺) on the surface are exchanged for heavy metal ions from the solution. acs.orgmeixi-mgo.com The process is often described by the Langmuir isotherm model, suggesting monolayer adsorption onto a homogeneous surface. acs.orgnih.gov

Table 1: Adsorption Models and Capacities for Heavy Metal Removal by Magnesium Hydroxide

| Heavy Metal Ion | Adsorption Isotherm Model | Maximum Adsorption Capacity (mg/g) | Reference |

| Pb(II) | Langmuir | 7431.5 | meixi-mgo.com |

| Pb(II) | Langmuir | 2612 | nih.gov |

| Ni²⁺, Cd²⁺, Pb²⁺ | Langmuir, Sips | 0.94 - 1.24 (mmol/g) for Pb²⁺ | acs.org |

This table is interactive. Click on the headers to sort the data.

Adsorption and Degradation of Organic Contaminants

Magnesium hydroxide is also utilized in the removal of organic contaminants from water, primarily through adsorption. Its high surface area and porous structure provide ample sites for the physical adsorption of various organic molecules. hbjhxclyx.commagnesiumking.com This includes compounds that cause color, such as tannins and humic substances, as well as pollutants like pesticides and industrial wastewater components. magnesiumking.commeixi-mgo.com

The alkaline nature of magnesium hydroxide can also contribute to the removal of acidic organic compounds through neutralization reactions. hbjhxclyx.com This property enhances its effectiveness in treating wastewater containing a mix of contaminants.

Carbon Capture and Mineralization Mechanisms

Reaction Pathways for Carbonate Formation

Magnesium hydroxide is a promising material for carbon capture and storage through a process called mineral carbonation. The fundamental reaction involves the conversion of magnesium hydroxide into magnesium carbonate upon reaction with carbon dioxide (CO₂). This process effectively locks CO₂ into a stable solid form. columbia.edu

Several reaction pathways have been investigated. In a gas-solid reaction, gaseous CO₂ directly reacts with solid Mg(OH)₂. nih.gov However, the presence of water has been shown to enhance the carbonation process. columbia.edu

A common pathway involves the formation of magnesium bicarbonate [Mg(HCO₃)₂] as an intermediate. This can be achieved by reacting a slurry of magnesium hydroxide with carbon dioxide under pressure. wikipedia.orggoogle.com The resulting magnesium bicarbonate can then be dried to produce magnesium carbonate, releasing CO₂ and water in the process. wikipedia.org

Another proposed pathway, particularly in the presence of water, is the formation of hydrated magnesium carbonate species. columbia.edu Research suggests that a hydrated environment facilitates the reaction between Mg(OH)₂ and CO₂. columbia.edu In some processes, reactive CO₂ capture solvents are used to first capture and concentrate CO₂ from flue gas. This CO₂-loaded solvent is then reacted with magnesium hydroxide to produce magnesium carbonate, regenerating the solvent in the process. rsc.orgacs.org The specific carbonate mineral formed can vary, with hydromagnesite (B1172092) [Mg₅(CO₃)₄(OH)₂·4H₂O] being a common product under certain conditions. rsc.org

Influence of Crystal Domain Size and Surface Area on CO₂ Fixation

The efficiency of CO₂ fixation by magnesium hydroxide is significantly influenced by its physical properties, particularly the crystal domain size and surface area. Research has demonstrated an inverse relationship between the crystal domain size and the amount of CO₂ that can be fixated. nih.govresearchgate.net

Magnesium hydroxide with a smaller crystal domain size and a correspondingly larger apparent surface area exhibits a higher capacity for carbonation. nih.govresearchgate.net For example, a study comparing serpentine-derived Mg(OH)₂ with a mean crystal domain size of 12 nm and a surface area of 54 m²/g to a commercial Mg(OH)₂ with a domain size of 33 nm and a surface area of 3.5 m²/g found that the former achieved a much higher carbonation level. nih.govresearchgate.net

Experimental data suggests that in gas-solid reactions, the carbonation process may be limited to the formation of a monolayer of carbonates on the boundary of the crystal domains, with minimal penetration into the crystal itself. nih.gov This highlights the critical importance of maximizing the surface area available for reaction. Therefore, methods that produce magnesium hydroxide with smaller particle sizes and higher surface areas are crucial for enhancing its effectiveness as a CO₂ sorbent.

Table 2: Influence of Crystal Domain Size and Surface Area on CO₂ Fixation

| Mg(OH)₂ Source | Mean Crystal Domain Size (nm) | Apparent Surface Area (m²/g) | Carbonation (% of stoichiometric limit) | Reference |

| Serpentine-derived | 12 | 54 | 26 | nih.govresearchgate.net |

| Commercial | 33 | 3.5 | 9 | nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Thermodynamic and Kinetic Considerations of CO₂ Sorption-Desorption Cycling

The use of magnesium hydroxide for carbon capture involves a cyclic process of CO₂ sorption (carbonation) and desorption (regeneration). The thermodynamic and kinetic parameters of these processes are critical for the feasibility and efficiency of the technology.

Thermodynamic analysis indicates that the carbonation of magnesium hydroxide is favorable over a wide range of temperatures and pressures. acs.orgresearchgate.net The reaction to form magnesium carbonate (MgCO₃) is thermodynamically favored at temperatures up to 400°C at 30 atm. acs.orgresearchgate.net

The regeneration of the sorbent, which involves the decomposition of MgCO₃ to release CO₂ and reform magnesium oxide (MgO), can occur at temperatures as low as 375°C. acs.orgosti.gov The MgO can then be rehydrated to Mg(OH)₂ for the next capture cycle. The rehydroxylation of MgO is possible at temperatures up to 300°C at 20 atm. acs.orgresearchgate.net

Kinetically, the rate of CO₂ absorption by Mg(OH)₂ is reported to be faster than that of MgO. researchgate.net The kinetics of the carbonation reaction are influenced by factors such as temperature, CO₂ pressure, and the presence of water vapor. columbia.edu While higher temperatures can accelerate the kinetics of mineralization, they may be less favorable for the initial CO₂ capture by certain solvents in integrated systems. rsc.org

The ability to regenerate the sorbent at relatively low temperatures and high pressures is advantageous as it can reduce the energy penalty and costs associated with CO₂ compression for sequestration. researchgate.netosti.gov Multicycle tests have shown stable reactivity of Mg(OH)₂ sorbents, indicating their potential for long-term use in carbon capture applications. osti.gov

Catalytic Support Mechanisms

Role of Surface Basicity and Lewis Acid Sites

The catalytic functionality of magnesium hydroxide as a support is intrinsically linked to its surface acid-base properties. The surface presents both Brønsted and Lewis type sites, which can be tailored and which play distinct roles in catalytic reactions. mdpi.com

The Brønsted basicity of magnesium hydroxide arises from the surface hydroxyl (-OH) groups. mdpi.com These groups can participate in proton transfer reactions, which are crucial for certain catalytic transformations. mdpi.com In contrast, Lewis acidity is attributed to the coordinatively unsaturated Mg²⁺ cations on the surface. mdpi.comrsc.org These exposed magnesium ions can accept electron pairs, thereby activating substrate molecules. rsc.orgacs.org

The interplay between these acid and base sites is critical. For instance, in aldol (B89426) condensation-type mechanisms, cooperation between acid and base sites can enhance catalytic activity. rsc.org The introduction of other metal ions, such as Al³⁺ into the magnesium hydroxide structure to form layered double hydroxides (LDHs), can modify the density and strength of these sites. An increase in Mg²⁺ content relative to Al³⁺ leads to a higher concentration of basic sites while decreasing acidic sites. mdpi.com

The surface of materials derived from magnesium hydroxide, such as magnesium oxide (MgO), which often retains hydroxyl groups, exhibits a spectrum of basic sites with varying strengths. These are often categorized as weak basic sites (surface -OH groups), medium-strength Lewis acid-base pairs (Mg²⁺-O²⁻), and strong basic sites (low-coordination O²⁻ anions). researchgate.netresearchgate.net The controlled thermal decomposition of Mg(OH)₂ is a key method for tuning these properties. For example, the transformation of magnesium hydroxide to magnesium oxide around 673 K is linked to an increase in the strength of basic sites. mdpi.com

The nature and density of these sites can be probed using techniques like Temperature Programmed Desorption (TPD) with probe molecules such as carbon dioxide (CO₂) for basic sites and ammonia (B1221849) (NH₃) for acidic sites. rsc.org Studies using coadsorption of acidic and basic probe molecules have revealed that the presence of one type of site can influence the determined properties of the other, suggesting a dynamic interaction on the catalyst surface. acs.org

Table 1: Acid-Base Sites on Magnesium Hydroxide and Derived Materials

| Site Type | Origin | Role in Catalysis | References |

| Brønsted Base | Surface hydroxyl (-OH) groups | Proton transfer reactions, formation of alkoxy intermediates. | mdpi.comrsc.org |

| Lewis Acid | Coordinatively unsaturated Mg²⁺ cations | Activation of electrophiles and carbonyl groups. | mdpi.comrsc.orgacs.orgmdpi.com |

| Lewis Base | Surface O²⁻ anions (in partially dehydrated phases) | Activation of acidic protons in reactants. | researchgate.netrsc.org |

| Acid-Base Pairs | Adjacent Mg²⁺ and O²⁻/OH⁻ sites | Cooperative activation of substrates (e.g., aldol condensation). | mdpi.comrsc.org |

Interaction with Active Metal Species and Reaction Intermediates

Magnesium hydroxide is an effective support for various active metal nanoparticles, including noble metals like ruthenium (Ru), gold (Au), and palladium (Pd), as well as transition metals like nickel (Ni). rsc.orgpsu.edunih.govresearchgate.net The support's role extends beyond simply providing a surface for metal dispersion; it actively influences the metal's electronic state, particle size, and stability, thereby enhancing catalytic performance. beilstein-journals.orgrsc.org

A key aspect of this interaction is the ability of the Mg(OH)₂ support to ensure high dispersion of the active metal phase. rsc.orgrsc.org This high dispersion maximizes the available active surface area of the metal. For example, ruthenium supported on synthesized magnesium hydroxide (Ru/Mg(OH)₂(S)) demonstrated high catalytic activity in glycerol (B35011) hydrogenolysis, which was attributed in part to the high dispersion of Ru on the support. rsc.orgresearchgate.net Similarly, for iron-based catalysts in syngas-to-olefins synthesis, MgO derived from the hydroxide was shown to be highly effective at dispersing the active iron phase and preventing particle agglomeration during the reaction. rsc.org

The electronic properties of the metal can also be modified by the support. It has been proposed that the strong alkalinity of magnesium hydroxide nanosheets can promote the formation of Pdⁿ⁺-OH structures on Pd/Mg(OH)₂ catalysts, which lowers the dehydrogenation barrier in hydrogen storage applications. researchgate.net In another study, it was suggested that MgO as a support can act as an electronic modifier, transferring electrons to the supported iron species. rsc.org

Furthermore, the interaction between the support and metal precursors during synthesis is crucial. The surface hydroxyl concentration on the oxide support is known to influence the interaction between active nickel species and the support, affecting the reducibility of the resulting catalyst. psu.edu The intrinsic basicity of the support plays a direct role in the catalytic cycle. For instance, in the base-free oxidation of alcohols, the Mg(OH)₂ support can assist in the initial deprotonation of the alcohol to form an alkoxy intermediate, which is often the rate-determining step. rsc.orgnih.gov This demonstrates a synergistic effect where the support prepares the reactant for conversion on the active metal sites.

Table 2: Influence of Magnesium Hydroxide Support on Metal Catalysts

| Active Metal | Catalytic Reaction | Observed Effects of Mg(OH)₂ Support | References |

| Ruthenium (Ru) | Glycerol Hydrogenolysis | High Ru dispersion, creation of strong basic active sites. | rsc.orgresearchgate.net |

| Gold-Palladium (AuPd) | Glycerol Oxidation | Facilitates pH change, assists in alcohol activation. | nih.govcardiff.ac.uk |

| Nickel (Ni) | CO₂ Methanation, Dry Reforming | Enhances CO₂ adsorption, forms Ni-Mg-O solid solution, prevents sintering. | beilstein-journals.orgmdpi.com |

| Palladium (Pd) | Dehydrogenation | Promotes formation of active Pdⁿ⁺-OH structures. | researchgate.net |

| Gold (Au) | Benzyl Alcohol Oxidation | Intrinsic basicity allows for base-free reaction conditions. | rsc.org |

Defect Sites as Active Centers for Catalysis

The surface of crystalline materials is never perfectly uniform. Structural imperfections such as edges, corners, and vacancies, collectively known as defect sites, are often the most catalytically active locations. rsc.org On magnesium hydroxide and its derivatives like MgO, these low-coordination sites are particularly important, functioning as highly active centers for adsorption and catalysis. rsc.orgmdpi.com

The decomposition of Mg(OH)₂ can generate hydroxylated MgO with a high density of defect sites, such as corners and edges on the crystalline surface. These defects are associated with strong basic sites and are crucial for catalytic activity. mdpi.com Research has shown a correlation between the density of these defects and catalytic performance; reducing the crystallite size, which increases the relative number of edge and corner sites, can lead to higher catalyst activity. mdpi.com

In the context of specific reactions, these defect sites are paramount. For example, in the hydrogenolysis of glycerol using a Ru/Mg(OH)₂ catalyst, the high catalytic activity was partly attributed to the presence of numerous defect sites on the support. rsc.orgresearchgate.net These sites are believed to be where the chemisorption of reactants like water and methanol (B129727) preferentially occurs. mdpi.com Computational studies on MgO(111) surfaces, which can be derived from Mg(OH)₂, suggest that surface hydroxyls located at these defect sites can help stabilize the surface and lower the energy barrier for condensation reactions. osti.gov

The generation and nature of these active sites are influenced by the catalyst's preparation and activation conditions. For instance, it has been found that for MgO catalysts, the active sites responsible for reactivity are primarily defects and the associated medium and strong basic centers. researchgate.net The combination of a high specific surface area and a large number of structural defects makes materials like TiO₂/Mg(OH)₂ composites effective for the degradation of chemical warfare agent surrogates. rsc.org

Table 3: Role of Defect Sites in Magnesium Hydroxide-Based Catalysis

| Catalytic System | Reaction | Role of Defect Sites | References |

| Ru/Mg(OH)₂(S) | Glycerol Hydrogenolysis | Act as strong basic active sites, enhancing catalytic activity. | rsc.orgresearchgate.net |

| **MgO (from Mg(OH)₂) ** | Transesterification | Location of strong basic sites (low coordination O²⁻ anions). | mdpi.com |

| MgO(111) (hydroxylated) | Aldol Condensation | Stabilize the surface and lower the reaction energy barrier. | osti.gov |

| TiO₂/Mg(OH)₂ Composites | Degradation of CWA Surrogates | Act as active sites for adsorption and chemical degradation. | rsc.org |

Advanced Applications of Magnesium Hydroxide Materials

Polymer and Composite Material Engineering

Magnesium hydroxide (B78521) is a key additive in the formulation of polymer composites, where it enhances various properties of the base materials.

Utilization as a Halogen-Free Flame Retardant Filler

Magnesium hydroxide is widely recognized as an environmentally friendly, halogen-free flame retardant. rsc.org It serves as a cost-effective additive in polymer compounds to create low-smoke, halogen-free flame-retardant materials for numerous applications. Its flame-retardant mechanism is based on an endothermic decomposition reaction that occurs at approximately 330°C. This reaction releases water, which cools the material and dilutes flammable gases. The resulting magnesium oxide by-product forms a strong char layer that insulates the polymer from heat and oxygen, further hindering combustion. talc-powder.com This makes it particularly suitable for use in engineering plastics and other polymers that require processing temperatures above 220°C, the decomposition temperature of aluminum hydroxide, another common flame retardant.